(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
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Overview
Description
(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method is the cyclization of amino acids or their derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Esterification: The carboxyl groups are esterified using alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods often employ microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency. This method allows for rapid heating and increased reaction rates, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids.
Scientific Research Applications
(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various proteins and enzymes, affecting their activity. This interaction can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their substitution patterns.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position of the pyrrolidine ring.
Pyrrolidine-2,5-diones: These compounds have carbonyl groups at both the second and fifth positions of the pyrrolidine ring.
Uniqueness
(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also allows for enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIVDBVWXFEMR-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552080 |
Source
|
Record name | 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313706-14-8 |
Source
|
Record name | 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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